molecular formula C22H15F3O5 B14601418 4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl 4-methoxybenzoate CAS No. 59857-00-0

4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl 4-methoxybenzoate

Katalognummer: B14601418
CAS-Nummer: 59857-00-0
Molekulargewicht: 416.3 g/mol
InChI-Schlüssel: DUOODXYXNLHTFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl 4-methoxybenzoate is an organic compound characterized by the presence of trifluoromethyl and methoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl 4-methoxybenzoate typically involves the esterification of 4-hydroxyphenyl 4-methoxybenzoate with 4-(trifluoromethyl)benzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-{[4-(Trifluoromethyl)benzoyl]oxy}benzoic acid.

    Reduction: Formation of 4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl methanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and unique properties.

Wirkmechanismus

The mechanism of action of 4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ester linkage can be hydrolyzed by esterases, releasing active metabolites that interact with cellular pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzyl chloride
  • 4-(Trifluoromethyl)phenol

Uniqueness

4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl 4-methoxybenzoate is unique due to the combination of trifluoromethyl and methoxy functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

59857-00-0

Molekularformel

C22H15F3O5

Molekulargewicht

416.3 g/mol

IUPAC-Name

[4-(4-methoxybenzoyl)oxyphenyl] 4-(trifluoromethyl)benzoate

InChI

InChI=1S/C22H15F3O5/c1-28-17-8-4-15(5-9-17)21(27)30-19-12-10-18(11-13-19)29-20(26)14-2-6-16(7-3-14)22(23,24)25/h2-13H,1H3

InChI-Schlüssel

DUOODXYXNLHTFI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.